Cas no 2386163-66-0 (α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid)
![α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid structure](https://it.kuujia.com/scimg/cas/2386163-66-0x500.png)
2386163-66-0 structure
Nome del prodotto:α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid
α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid
- 2386163-66-0
- SCHEMBL23699402
- 3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid
- EN300-705798
-
- Inchi: 1S/C16H23NO4/c1-15(2,3)21-14(20)17-16(4,5)12(13(18)19)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)
- Chiave InChI: SVDDFSOYRVNXOR-UHFFFAOYSA-N
- Sorrisi: C1(C(C(NC(OC(C)(C)C)=O)(C)C)C(O)=O)=CC=CC=C1
Proprietà calcolate
- Massa esatta: 293.16270821g/mol
- Massa monoisotopica: 293.16270821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 378
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- Densità: 1.119±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 437.3±38.0 °C(Predicted)
- pka: 4.25±0.10(Predicted)
α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705798-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-705798-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
1PlusChem | 1P02AE4K-1g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95% | 1g |
$926.00 | 2024-05-22 | |
1PlusChem | 1P02AE4K-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95% | 2.5g |
$1756.00 | 2024-05-22 | |
Enamine | EN300-705798-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-705798-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95.0% | 0.1g |
$241.0 | 2025-03-12 | |
1PlusChem | 1P02AE4K-500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95% | 500mg |
$737.00 | 2024-05-22 | |
1PlusChem | 1P02AE4K-50mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95% | 50mg |
$255.00 | 2024-05-22 | |
1PlusChem | 1P02AE4K-100mg |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95% | 100mg |
$350.00 | 2024-05-22 | |
Enamine | EN300-705798-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenylbutanoic acid |
2386163-66-0 | 95.0% | 0.5g |
$546.0 | 2025-03-12 |
α-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylethyl]benzeneacetic acid Letteratura correlata
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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